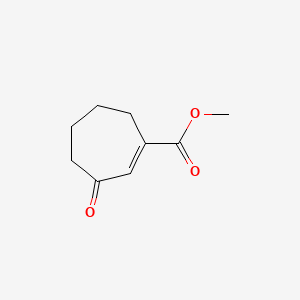![molecular formula C12H21O4P B14652471 Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate CAS No. 53226-86-1](/img/structure/B14652471.png)
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite is reacted with 1-(furan-2-yl)-2-methylpropyl bromide under controlled conditions to yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives, which are less reactive and more stable.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
- Diethyl [1-(furan-2-yl)ethyl]phosphonate
- Diethyl [1-(thiophen-2-yl)-2-methylpropyl]phosphonate
- Diethyl [1-(pyridin-2-yl)-2-methylpropyl]phosphonate
Comparison: Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is unique due to the presence of the furan ring, which imparts specific reactivity and stability. Compared to thiophene and pyridine analogs, the furan derivative is more reactive in oxidation reactions and has distinct electronic properties that influence its behavior in chemical and biological systems .
Properties
CAS No. |
53226-86-1 |
|---|---|
Molecular Formula |
C12H21O4P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(1-diethoxyphosphoryl-2-methylpropyl)furan |
InChI |
InChI=1S/C12H21O4P/c1-5-15-17(13,16-6-2)12(10(3)4)11-8-7-9-14-11/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
PRDQYZBPTBGJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


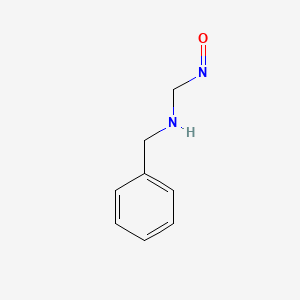
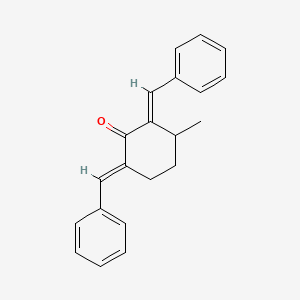
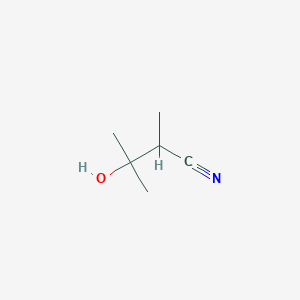

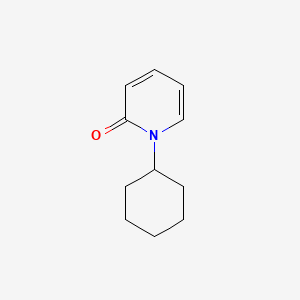
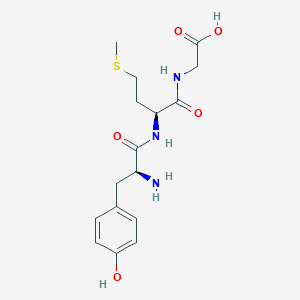
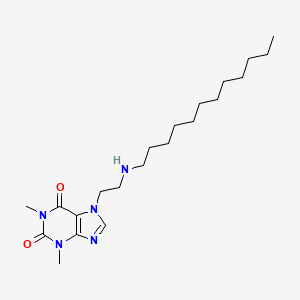
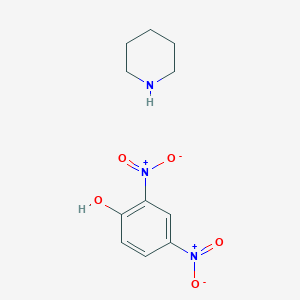


![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

